molecular formula C9H12N2O2S B5239789 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

1-[(5-nitro-2-thienyl)methyl]pyrrolidine

Cat. No.: B5239789
M. Wt: 212.27 g/mol
InChI Key: VCLMXOWIEVDWBF-UHFFFAOYSA-N
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Description

1-[(5-Nitro-2-thienyl)methyl]pyrrolidine is a chemical compound of interest in pharmaceutical and chemical research, integrating two significant pharmacophoric elements: a pyrrolidine ring and a 5-nitrothienyl group. The pyrrolidine scaffold is a saturated five-membered nitrogen heterocycle widely utilized in drug discovery for its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage due to the ring's non-planarity and pseudorotation . This makes it a versatile building block for developing novel biologically active compounds. The 5-nitrothiophene moiety is an electron-deficient aromatic system often employed in the synthesis of more complex molecular architectures, serving as a key intermediate. Researchers may employ this compound as a synthetic precursor or intermediate in diversity-oriented synthesis (DOS) and Structure-Activity Relationship (SAR) studies, particularly in the design of ligands for various biological targets . Its structure suggests potential for use in the development of compounds for biochemical screening and as a model system in computational chemistry and crystallography studies to understand molecular conformation and intermolecular interactions. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(5-nitrothiophen-2-yl)methyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-11(13)9-4-3-8(14-9)7-10-5-1-2-6-10/h3-4H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLMXOWIEVDWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Properties

The compound 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is a heterocyclic molecule that incorporates both a thiophene (B33073) and a pyrrolidine (B122466) ring system.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 416893-39-5 researchgate.net
Molecular Formula C₉H₁₂N₂O₂S researchgate.net
Molecular Weight 212.27 g/mol researchgate.net
Canonical SMILES C1CCN(C1)CC2=CC=C(S2)N+[O-]N/A

This table is generated based on available data and chemical structure analysis.

Synthesis and Characterization

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of this compound logically points to a primary disconnection at the C-N bond, a common and effective strategy for the synthesis of tertiary amines. This disconnection reveals two key synthons: a pyrrolidinyl anion (or its synthetic equivalent) and a (5-nitro-2-thienyl)methyl cation (or its equivalent).

The corresponding real-world precursors for these synthons are pyrrolidine and a 5-nitro-2-(halomethyl)thiophene, such as 5-nitro-2-(chloromethyl)thiophene or 5-nitro-2-(bromomethyl)thiophene. The forward synthesis, therefore, hinges on the nucleophilic substitution reaction between pyrrolidine and the electrophilic halomethylthiophene derivative. This approach is favored due to the ready availability of pyrrolidine and the established reactivity of benzylic-type halides in SN2 reactions.

Synthesis of Key Precursor Building Blocks

The successful synthesis of the target compound is contingent on the efficient preparation of its constituent building blocks. This section details the synthetic routes to the necessary 5-nitro-2-(halomethyl)thiophene intermediates and the preparation of pyrrolidine for the subsequent alkylation.

Synthesis of 5-nitro-2-(halomethyl)thiophene Intermediates

The synthesis of 5-nitro-2-(halomethyl)thiophene is not a trivial, single-step process and typically requires a multi-step sequence. A plausible and commonly employed route involves the initial nitration of a suitable thiophene precursor followed by the introduction of the halomethyl group.

One effective strategy begins with the nitration of 2-methylthiophene. The nitration of thiophene and its derivatives is a well-established electrophilic aromatic substitution reaction. The use of a mixture of nitric acid and sulfuric acid is a common nitrating agent, though milder conditions may be necessary to avoid over-nitration or degradation of the thiophene ring. The directing effect of the methyl group at the 2-position favors the introduction of the nitro group at the 5-position, yielding 2-methyl-5-nitrothiophene.

Following the successful synthesis of 2-methyl-5-nitrothiophene, the next critical step is the halogenation of the methyl group. This is typically achieved through a free-radical substitution reaction. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic and allylic positions, and by analogy, the methyl group of 2-methyl-5-nitrothiophene. The reaction is often initiated by a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux or photochemical irradiation. This yields the desired 2-(bromomethyl)-5-nitrothiophene. A similar approach using N-chlorosuccinimide (NCS) can be employed for the synthesis of the corresponding chloromethyl derivative.

An alternative route involves the initial synthesis of 2-(halomethyl)thiophene, followed by nitration. However, this approach can be more challenging due to the potential for side reactions and the deactivating effect of the halomethyl group on the thiophene ring during electrophilic nitration.

Preparation of Pyrrolidine and its Derivatives for Alkylation

Pyrrolidine is a commercially available and relatively inexpensive starting material. organic-chemistry.org For the purpose of N-alkylation, it is typically used as is. Pyrrolidine is a cyclic secondary amine and possesses a nucleophilic nitrogen atom, making it an excellent substrate for SN2 reactions with suitable electrophiles. In some instances, depending on the reaction conditions, it may be necessary to use a protected form of pyrrolidine, but for direct alkylation with a reactive halide, this is often not required.

Direct Alkylation Approaches for N-Substitution

The cornerstone of the synthesis of this compound is the formation of the C-N bond through the direct alkylation of pyrrolidine.

N-Alkylation Reaction of Pyrrolidine with 5-nitro-2-(halomethyl)thiophene

The N-alkylation reaction involves the treatment of pyrrolidine with the previously synthesized 5-nitro-2-(halomethyl)thiophene. This reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the halomethyl group, displacing the halide ion as a leaving group.

The general reaction is as follows:

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus driving the reaction to completion. Common bases include inorganic carbonates such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), or tertiary amines like triethylamine (B128534) (Et3N).

Optimization of Reaction Parameters: Solvent Effects, Temperature Control, Catalyst Application

The efficiency and yield of the N-alkylation reaction can be significantly influenced by various reaction parameters. Careful optimization of these conditions is crucial for a successful synthesis.

Solvent Effects: The choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are often preferred as they can solvate the cation and anion intermediates, thereby facilitating the SN2 reaction. The solubility of the reactants in the chosen solvent is also a key consideration.

Temperature Control: The reaction temperature can impact the reaction rate and the formation of byproducts. Generally, heating the reaction mixture can accelerate the rate of reaction. However, excessively high temperatures may lead to decomposition of the reactants or products, particularly the nitro-containing thiophene derivative. Room temperature reactions may be feasible if the alkylating agent is sufficiently reactive. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal temperature and reaction time.

Catalyst Application: While not always necessary for this type of reaction, the use of a catalyst can sometimes enhance the reaction rate. For instance, the addition of a catalytic amount of sodium iodide or potassium iodide can facilitate the reaction of an alkyl chloride by an in-situ Finkelstein reaction, converting it to the more reactive alkyl iodide. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed in biphasic systems to facilitate the transfer of the pyrrolidine anion to the organic phase where the alkylating agent resides.

The table below summarizes some of the key parameters that can be optimized for the N-alkylation reaction.

ParameterOptionsRationale
Solvent DMF, DMSO, Acetonitrile, THFAprotic polar solvents favor SN2 reactions.
Base K2CO3, Na2CO3, Et3N, NaHNeutralizes the acid byproduct and deprotonates pyrrolidine.
Temperature Room Temperature to RefluxBalances reaction rate with potential for decomposition.
Catalyst NaI, KI, TBABCan increase the rate of reaction, especially for less reactive halides.

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to high yields and purity of the final product.

Alternative Synthetic Pathways for this compound

Beyond classical substitution reactions, contemporary organic synthesis offers more elegant and efficient pathways to this compound. These methods often provide advantages in terms of reaction conditions, yield, and atom economy.

Exploration of Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. frontiersin.orgnih.gov This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 5-nitro-2-thiophenecarboxaldehyde with pyrrolidine.

The reaction is advantageous as it can often be performed under mild conditions and is compatible with a variety of functional groups. researchgate.net The choice of reducing agent is critical to the success of the reaction, with several options available, each with its own benefits. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, often providing high yields and tolerating sensitive functional groups like the nitro group present in the starting aldehyde. researchgate.net Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. unibe.ch

A plausible reaction scheme is as follows:

Step 1: Imine/Iminium Formation: 5-nitro-2-thiophenecarboxaldehyde reacts with pyrrolidine in a suitable solvent to form an iminium ion intermediate.

Step 2: Reduction: The iminium ion is then reduced by a hydride source to yield the final product, this compound.

The conditions for this reaction can be optimized by varying the solvent, temperature, and reducing agent, as illustrated in the following representative table.

EntryAldehydeAmineReducing AgentSolventTemperature (°C)Yield (%)
15-nitro-2-thiophenecarboxaldehydePyrrolidineNaBH(OAc)₃DichloromethaneRoom TempHigh
25-nitro-2-thiophenecarboxaldehydePyrrolidineNaBH₃CNMethanolRoom TempModerate to High
35-nitro-2-thiophenecarboxaldehydePyrrolidineH₂/Pd/CEthanol25-50Variable

This table is illustrative and based on general principles of reductive amination. Actual yields may vary.

Multi-component Reactions Incorporating Pyrrolidine and Nitrothiophene Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach to complex molecules. jocpr.com The development of an MCR for the synthesis of this compound or its derivatives could offer significant advantages in terms of step and atom economy. researchgate.net

While a specific MCR for this exact compound is not prominently described, one can conceptualize a pathway based on known MCRs that form highly substituted pyrrolidines. researchgate.netmdpi.com For instance, a reaction could potentially involve 5-nitro-2-thiophenecarboxaldehyde, an amino acid (such as proline, a precursor to pyrrolidine), and a third component like an isocyanide or an activated alkene in a [3+2] cycloaddition or a related cascade process. mdpi.com The complexity and novelty of MCRs often lead to the formation of diverse and intricate molecular architectures. nih.gov

An example of a conceptual MCR approach is outlined below:

Reactant AReactant BReactant CCatalyst/ConditionsProduct Type
5-nitro-2-thiophenecarboxaldehydeProlineIsocyanideLewis Acid / HeatSubstituted Pyrrolidine
5-nitro-2-thiophenecarboxaldehydePyrrolidineActivated AlkeneMetal CatalystFunctionalized Pyrrolidine

This table presents conceptual multi-component reaction strategies.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic pathways, aiming to reduce environmental impact and enhance safety. researchgate.netnih.gov For the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Reductive amination and MCRs are inherently more atom-economical than multi-step classical syntheses that may involve protecting groups and generate more waste. jocpr.com

Use of Greener Solvents: The choice of solvent is critical. While chlorinated solvents like dichloromethane are effective, greener alternatives such as ethanol, methanol, or even water are being explored for amination reactions. fudan.edu.cnresearchgate.net Some modern synthetic methods for thiophene derivatives have been successfully performed in water. researchgate.net

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric ones. Catalytic hydrogenation for the reduction step in reductive amination, for example, uses a small amount of a recyclable metal catalyst and produces water as the only byproduct. unibe.ch Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Many modern reductive amination procedures are effective at room temperature. fudan.edu.cn

Scalability Assessment of Developed Synthetic Protocols

The scalability of a synthetic route is a crucial factor for its potential industrial application. The assessment involves evaluating the safety, cost-effectiveness, and robustness of the reaction on a larger scale.

For the synthesis of this compound, the reductive amination pathway appears to be the most readily scalable.

Starting Material Availability: The key starting material, 5-nitro-2-thiophenecarboxaldehyde, is commercially available, and its synthesis from 2-thiophenecarboxaldehyde is documented. chemicalbook.comscbt.comsigmaaldrich.comnih.govgoogle.com Pyrrolidine is also a common and inexpensive bulk chemical.

Reaction Conditions: One-pot reductive aminations are generally scalable. However, the use of gaseous hydrogen in catalytic hydrogenation may require specialized high-pressure equipment. Reductions with borohydride reagents are often more straightforward to implement on a larger scale, though cost and quenching procedures need to be considered.

Work-up and Purification: The scalability of the purification process (e.g., distillation, crystallization, or chromatography) must be assessed. A process that yields a product that can be purified by crystallization is generally preferred for large-scale production. The synthesis of 5-nitro-2-thiophenecarboxaldehyde itself involves a crystallization step for purification. chemicalbook.com

Reactivity Profiling of the Nitro Group on the Thiophene Ring

The electron-withdrawing nitro group is a dominant feature of the thiophene ring, significantly influencing its chemical behavior. It not only deactivates the ring towards electrophilic attack but also activates it for other types of transformations.

The nitro group on the thiophene ring can be selectively reduced to an amino group, providing a key intermediate for further functionalization. Various reagents are known to accomplish this transformation while preserving the integrity of the thiophene and pyrrolidine rings. A common and effective method is the Zinin reduction, which historically utilized reagents like aqueous ammonium (B1175870) sulfide (B99878) or sodium sulfide. stackexchange.com These reagents are particularly useful for their chemoselectivity, often reducing one nitro group in the presence of others or other reducible functional groups. stackexchange.com

The reduction mechanism with sulfide ions involves the transfer of electrons to the nitro group, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates, which are then further reduced to the corresponding amine. stackexchange.com The choice of reducing agent and reaction conditions can be tailored to optimize the yield of the desired amino-thienyl compound.

Table 1: Representative Reagents for Selective Nitro Group Reduction

ReagentConditionsProduct
Sodium Hydrosulfide (NaSH)Aqueous or alcoholic solution1-[(5-amino-2-thienyl)methyl]pyrrolidine
Ammonium Sulfide ((NH₄)₂S)Aqueous solution1-[(5-amino-2-thienyl)methyl]pyrrolidine
Tin(II) Chloride (SnCl₂)Acidic medium (e.g., HCl)1-[(5-amino-2-thienyl)methyl]pyrrolidine
Catalytic Hydrogenation (H₂)Pd/C, PtO₂1-[(5-amino-2-thienyl)methyl]pyrrolidine

The presence of a strong electron-withdrawing group, such as the nitro group, significantly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.commasterorganicchemistry.com This reaction allows for the displacement of a leaving group on the ring by a nucleophile. In the case of nitrothiophenes, the nitro group itself can sometimes act as the leaving group, although displacement of a halide at an activated position is more common. rsc.orgnih.gov

The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comnih.gov First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized across the ring and is effectively stabilized by the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.commasterorganicchemistry.com

Studies on related 2-substituted-5-nitrothiophenes with pyrrolidine as the nucleophile have shown that the reaction follows this stepwise pathway. nih.gov The rate and feasibility of such substitutions are highly dependent on the nature of the leaving group and the reaction conditions. For the title compound, while the pyrrolidinomethyl group is not a typical leaving group, understanding the SNAr mechanism is crucial for predicting potential reactions if other substituents are present on the thiophene ring.

Reactivity at the Pyrrolidine Nitrogen Center

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, making it a prime site for various chemical transformations.

As a secondary amine, the pyrrolidine nitrogen readily undergoes acylation and sulfonylation. These reactions are fundamental for introducing a wide range of functional groups, potentially altering the compound's properties.

Acylation is typically achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. This results in the formation of a stable amide. For instance, reaction with acetyl chloride would yield the corresponding N-acetylated derivative. The synthesis of acetamide-modified pyrrolidines is a common strategy in medicinal chemistry. nih.gov

Sulfonylation involves the reaction of the pyrrolidine nitrogen with a sulfonyl chloride (e.g., toluenesulfonyl chloride or methanesulfonyl chloride), usually in the presence of a base like pyridine (B92270) or triethylamine. This reaction produces a sulfonamide, a functional group prevalent in many biologically active molecules.

Table 2: Acylation and Sulfonylation of the Pyrrolidine Nitrogen

ReagentReagent TypeProduct
Acetyl Chloride (CH₃COCl)Acylating Agent1-acetyl-1-[(5-nitro-2-thienyl)methyl]pyrrolidinium chloride
Acetic Anhydride ((CH₃CO)₂O)Acylating Agent1-{[5-(nitro)-2-thienyl]methyl}-1-acetylpyrrolidine
Benzoyl Chloride (C₆H₅COCl)Acylating Agent1-benzoyl-1-[(5-nitro-2-thienyl)methyl]pyrrolidinium chloride
p-Toluenesulfonyl Chloride (TsCl)Sulfonylating Agent1-{[5-(nitro)-2-thienyl]methyl}-1-tosylpyrrolidine
Methanesulfonyl Chloride (MsCl)Sulfonylating Agent1-{[5-(nitro)-2-thienyl]methyl}-1-(methylsulfonyl)pyrrolidine

The basic nature of the pyrrolidine nitrogen allows it to react with acids to form salts. For example, treatment with hydrochloric acid (HCl) would protonate the nitrogen, yielding 1-[(5-nitro-2-thienyl)methyl]pyrrolidinium chloride.

Furthermore, the nitrogen can act as a nucleophile and react with alkyl halides, such as methyl iodide, in a process known as quaternization . This SN2 reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. Such modifications can significantly increase the water solubility of the molecule.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. masterorganicchemistry.com However, on the thiophene ring of this compound, the reaction is complex due to the competing electronic effects of the two substituents.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position (C4). masterorganicchemistry.com

Conversely, the -CH₂-pyrrolidine group is an activating group. The methylene bridge isolates the electron-donating pyrrolidine nitrogen from the ring's pi system, but alkyl groups are weakly electron-donating and are considered ortho-para directors. libretexts.org

In cases of competing directing effects, activating groups generally control the regioselectivity. Therefore, electrophilic attack is predicted to occur at the positions ortho to the pyrrolidinomethyl group, which are C3 and C5. Since the C5 position is already occupied by the nitro group, the most probable site for electrophilic substitution is the C3 position . However, the strong deactivating effect of the nitro group means that the ring is significantly less reactive than benzene (B151609), and forcing conditions may be required to achieve substitution. libretexts.org

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

ReactionReagent(s)Predicted Major Product
BrominationBr₂ / FeBr₃1-[(4-bromo-5-nitro-2-thienyl)methyl]pyrrolidine
NitrationHNO₃ / H₂SO₄1-[(3,5-dinitro-2-thienyl)methyl]pyrrolidine
SulfonationFuming H₂SO₄2-(pyrrolidin-1-ylmethyl)-5-nitrothiophene-3-sulfonic acid
Friedel-Crafts AcylationCH₃COCl / AlCl₃1-[(4-acetyl-5-nitro-2-thienyl)methyl]pyrrolidine

Stability and Degradation Pathways Under Controlled Chemical Conditions

The stability of "this compound" is a critical parameter for its handling, storage, and application. Investigations into its degradation under hydrolytic and oxidative stress provide insights into its intrinsic reactivity and potential decomposition routes.

Under neutral and alkaline conditions, the compound is expected to be relatively stable. However, in strongly acidic media, protonation of the pyrrolidine nitrogen can occur. This may make the benzylic-type carbon between the two rings more susceptible to nucleophilic attack by water, potentially leading to the slow cleavage of the C-N bond to form 5-nitro-2-thenyl alcohol and pyrrolidine. The rate of this hydrolysis is generally slow and requires harsh conditions. researchgate.netnih.gov

ConditionExpected StabilityPotential Degradation Products
Acidic (pH < 4) Moderate to Low5-nitro-2-thenyl alcohol, Pyrrolidine
Neutral (pH 6-8) HighMinimal degradation expected
Alkaline (pH > 9) HighMinimal degradation expected

This table is based on general principles of organic chemistry due to the absence of specific experimental data for this compound.

The oxidative degradation of "this compound" can proceed via two main pathways, involving either the thiophene ring or the pyrrolidine moiety.

Oxidation of the Thiophene Ring: The thiophene ring, although aromatic, can be susceptible to oxidation, particularly when activated by a nitro group. Strong oxidizing agents can lead to the formation of a thiophene S-oxide or even ring cleavage. wikipedia.orgnih.govrsc.org The electron-withdrawing nitro group generally deactivates the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution or oxidative degradation under certain conditions. Oxidation of thiophene derivatives can sometimes lead to the formation of sulfoxides and sulfones. wikipedia.org

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring is more susceptible to oxidation, especially at the carbon atoms adjacent to the nitrogen. Oxidation can lead to the formation of various products, including lactams (e.g., N-substituted 2-pyrrolidinones) or ring-opened products through the formation of an iminium ion intermediate. nih.govnih.govtamu.eduresearchgate.net For instance, the oxidation of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide has been shown to yield the corresponding pyrrolidin-2-ones. researchgate.net In biological systems, cytochrome P450 enzymes can catalyze the δ-oxidation of a pyrrolidine ring, leading to ring opening. nih.gov Thermal oxidation of pyrrolidine itself leads to a complex mixture of products, including 2-pyrrolidone and succinimide, and ultimately to the formation of brown polymeric materials. tamu.edu

Oxidizing AgentPotential Site of AttackMajor Degradation Products
Mild Oxidants (e.g., H₂O₂) Pyrrolidine Ring (α-carbon)1-[(5-nitro-2-thienyl)methyl]-2-pyrrolidinone
Strong Oxidants (e.g., KMnO₄) Thiophene Ring and/or Pyrrolidine RingRing-opened products, Sulfoxides, Sulfones
Photochemical Oxidation Thiophene RingThiophene epoxides, subsequent rearrangement products

This table presents potential degradation pathways based on the reactivity of similar compounds.

Chemo- and Regioselectivity in Subsequent Derivatization Reactions

The presence of multiple reactive sites in "this compound" makes the study of chemo- and regioselectivity in its derivatization reactions crucial. The primary sites for reaction are the pyrrolidine nitrogen and the thiophene ring.

The pyrrolidine nitrogen, being a secondary amine, is a potent nucleophile and will readily react with a variety of electrophiles. mnstate.edu This includes alkylation, acylation, and sulfonylation reactions. These reactions are expected to be highly chemoselective for the nitrogen atom under standard conditions.

Reactions involving the thiophene ring are governed by the directing effects of the nitro group and the methylpyrrolidine substituent. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, the position of the nitro group at C5 leaves the C3 and C4 positions available for substitution. Nucleophilic aromatic substitution is also a possibility, where a nucleophile could potentially displace the nitro group or a hydrogen atom, although this typically requires harsh conditions or specific activation.

Derivatization can also be initiated by modifying the methylene bridge. For instance, radical halogenation could potentially occur at this position, though this is generally less selective.

Reaction TypeReagent ExampleExpected ProductSelectivity
N-Alkylation Methyl iodide1-Methyl-1-[(5-nitro-2-thienyl)methyl]pyrrolidinium iodideHighly Chemoselective for Nitrogen
N-Acylation Acetyl chloride1-Acetyl-1-[(5-nitro-2-thienyl)methyl]pyrrolidineHighly Chemoselective for Nitrogen
Electrophilic Aromatic Substitution N-Bromosuccinimide (NBS)1-[(4-bromo-5-nitro-2-thienyl)methyl]pyrrolidineRegioselective for C4 position
Nucleophilic Aromatic Substitution Sodium methoxide(Potential displacement of nitro group, requires harsh conditions)Regioselective for C5 position

This table outlines expected outcomes based on established reactivity patterns.

Computational and Theoretical Investigations of this compound

The following article delves into the computational and theoretical analysis of the chemical compound this compound. The content is structured to explore its electronic and conformational properties through various quantum chemical and molecular dynamics methodologies.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

While direct molecular docking studies specifically for this compound are not extensively documented in publicly available literature, analysis of structurally analogous compounds provides significant leads for putative biological targets. A noteworthy analogue is GSK4112 (1,1-dimethylethyl N-[(4-chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate), which incorporates the same (5-nitro-2-thienyl)methyl scaffold. GSK4112 has been identified as a dual agonist for the nuclear receptors REV-ERBα and REV-ERBβ. nih.govnih.govresearchgate.net These receptors are crucial in regulating circadian rhythms and metabolism. The identification of GSK4112 as a ligand for these receptors suggests that the (5-nitro-2-thienyl)methyl moiety plays a key role in binding.

Therefore, the binding site of the REV-ERB nuclear receptors represents a primary putative biological target for this compound. Computational docking studies would logically commence by modeling the interaction of this compound within the ligand-binding domains of REV-ERBα and REV-ERBβ.

Another area of investigation for related structures involves antimicrobial activity. Nitroaromatic compounds, including nitrothiophenes, are known for their antibacterial properties, which are often mediated by the enzymatic reduction of the nitro group. researchgate.net This suggests that enzymes such as nitroreductases in various bacterial strains could be potential targets. aimspress.com For instance, studies on other nitrothiophene derivatives have explored their interactions with bacterial proteins, highlighting the potential for this class of compounds to act as antimicrobial agents. nih.gov

In the absence of specific docking studies for this compound, predictions of its binding mode can be inferred from the behavior of its structural components. The nitro group on the thiophene ring is a strong electron-withdrawing group and a hydrogen bond acceptor. In a receptor binding pocket, this nitro group would likely form hydrogen bonds with donor residues such as arginine, lysine, or asparagine. The aromatic thiophene ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

The pyrrolidine ring, being a saturated heterocycle, introduces a degree of conformational flexibility and can participate in van der Waals and hydrophobic interactions. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, further anchoring the ligand within the binding pocket.

The predicted interaction energies would be a sum of these contributions. The electrostatic interactions involving the polar nitro group are expected to contribute significantly to the binding affinity. The following table illustrates the likely types of interactions.

Molecular FragmentPotential Interacting Residues in a Binding SiteType of Interaction
5-Nitro GroupArginine, Lysine, Asparagine, GlutamineHydrogen Bonding, Electrostatic Interactions
Thiophene RingPhenylalanine, Tyrosine, Tryptophan, Leucineπ-π Stacking, Hydrophobic Interactions
Pyrrolidine RingLeucine, Valine, Isoleucine, AlanineHydrophobic Interactions, Van der Waals Forces
Pyrrolidine NitrogenSerine, Threonine, Aspartic Acid, Glutamic AcidHydrogen Bonding (as an acceptor)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogues of this compound, a pharmacophore model would likely be constructed based on known active compounds like GSK4112 or other bioactive nitroaromatics.

A study on a series of nitroaromatic compounds with antitubercular activity generated a five-point pharmacophore model that included the presence of a nitro group, an aromatic ring, and hydrogen bond acceptor features as necessary for potent activity. nih.gov Similarly, a pharmacophore model for nitroimidazole antitubercular agents also highlighted the importance of a nitro group, hydrogen bond acceptors, and a distal aromatic ring. nih.gov

Based on these principles, a hypothetical pharmacophore for this compound and its analogues would likely include:

A hydrogen bond acceptor feature corresponding to the nitro group.

An aromatic/hydrophobic feature representing the thiophene ring.

A hydrogen bond acceptor feature from the pyrrolidine nitrogen.

A hydrophobic feature associated with the aliphatic part of the pyrrolidine ring.

For the design of analogues, these pharmacophoric features would serve as a guide. Modifications could include altering the substitution pattern on the thiophene ring to modulate electronic properties or replacing the pyrrolidine ring with other heterocyclic systems to explore different hydrophobic and hydrogen-bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that drive a particular effect.

To build a QSAR or QSPR model for a series of compounds related to this compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Kier & Hall electrotopological state indices (E-state indices) and connectivity indices. aimspress.com

Geometric Descriptors: These are 3D descriptors that describe the size and shape of the molecule, such as molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The LUMO energy is particularly relevant for nitroaromatic compounds as it relates to their ability to accept an electron, a key step in their mechanism of action in some biological systems. nih.gov

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.

For a series of nitrothiophene derivatives, studies have shown that electronic properties, such as HOMO energies and atomic charges, are often correlated with antibacterial activity. nih.gov

The table below summarizes key descriptors that would be relevant for developing predictive models for this class of compounds.

Descriptor ClassExample DescriptorsRelevance
ElectronicLUMO Energy, HOMO Energy, Dipole Moment, Partial ChargesCrucial for nitroaromatics, relating to reactivity and interaction with biological macromolecules. nih.govnih.gov
TopologicalKier & Hall E-state Indices, Balaban J IndexEncodes information about atom types and connectivity, useful for predicting biological activity. aimspress.com
HydrophobicLogPDescribes the compound's partitioning between aqueous and lipid environments, affecting bioavailability.
ConstitutionalMolecular Weight, Number of Hydrogen Bond Acceptors/DonorsBasic properties that influence size, polarity, and binding characteristics.

Once a set of descriptors is generated for a series of analogues, a QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). aimspress.com For instance, a QSAR study on the antibacterial activity of nitrothiophenes found a reasonable correlation between activity against Escherichia coli and Micrococcus luteus and calculated properties like HOMO energies and atomic charges. nih.gov

A hypothetical QSAR model for a series of compounds including this compound might take the form:

Biological Activity = c₀ + c₁(LUMO Energy) + c₂(logP) + c₃*(E-state index)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Model validation is a critical step to ensure its predictive power. This is typically done using a test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated R² (Q²), and the predictive R² for the test set are used to assess the model's robustness and predictability. nih.gov

Structure Activity Relationship Sar Studies and Molecular Modification Strategies

Design Principles for Structural Analogs and Homologs of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine

The design of new molecules based on the this compound scaffold focuses on systematically altering its three main components to probe the chemical space and identify key structural features for desired biological effects.

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, offers a versatile scaffold for modification. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly influence binding to biological targets nih.gov.

Substituents on the Pyrrolidine Ring: The introduction of substituents at various positions of the pyrrolidine ring can profoundly affect biological activity. Substituents can introduce new points of interaction with a target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. The stereochemistry of these substituents is often critical, as different stereoisomers can have vastly different biological activities due to the specific three-dimensional requirements of receptor binding sites nih.gov. For instance, the placement of hydroxyl or fluoro groups can introduce hydrogen bonding capabilities and alter metabolic stability, while small alkyl groups can probe for hydrophobic pockets.

Table 1: Hypothetical SAR of Pyrrolidine Ring Modifications

Modification Rationale Predicted Impact on Activity
Ring expansion to piperidine Altered conformation and basicity May decrease or increase activity depending on target pocket size
Ring contraction to azetidine Increased ring strain and altered bond angles Likely to decrease activity due to less favorable geometry
2-position substitution Potential for stereospecific interactions Chirality is critical; one enantiomer may be significantly more active
3-position substitution Probing for additional binding interactions Can enhance potency if substituents match target's features

The 5-nitro-2-thienyl moiety is a key feature of the molecule, with the nitro group being a strong electron-withdrawing group that often plays a crucial role in the biological activity of nitroaromatic compounds.

Substitutions on the Thiophene (B33073) Ring: The introduction of additional substituents on the thiophene ring can modulate its electronic properties and steric profile. For example, adding small alkyl or halogen groups at the 3 or 4-positions can influence the orientation of the thiophene ring within a binding site and affect its metabolic stability.

Modification of the Nitro Group: The nitro group is often essential for the biological activity of this class of compounds, frequently acting as a prodrug element that is activated by nitroreductases in target organisms. Replacing the nitro group with other electron-withdrawing groups like cyano or trifluoromethyl, or with electron-donating groups, can help to elucidate the importance of the nitro group's electronic and redox properties.

Table 2: Hypothetical SAR of Thiophene Ring Modifications

Modification Rationale Predicted Impact on Activity
Replacement of thiophene with furan Increased electronegativity May alter binding and reactivity
Replacement of thiophene with phenyl Altered electronics and sterics Activity will depend on the necessity of the sulfur atom for interaction
Removal of the nitro group Investigate the role of the nitro group Likely to abolish or significantly reduce activity
Replacement of nitro with cyano group Maintain electron-withdrawing character May retain some activity if electronics are key, but redox potential is lost

The methylene (B1212753) (-CH2-) linker connecting the pyrrolidine and thiophene rings provides a degree of conformational flexibility. Altering the length and rigidity of this linker can have a significant impact on the molecule's ability to adopt the optimal conformation for binding to its target.

Linker Length: Increasing the linker length to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) chain increases the distance between the two ring systems and enhances conformational freedom. This could allow the molecule to span a larger binding site or adopt a more favorable binding pose. Conversely, a longer linker might also introduce an entropic penalty upon binding. The optimal linker length is often a fine balance between reaching key interaction points and maintaining a favorable binding entropy ub.edunih.gov.

Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating a double bond or a cyclopropyl group, can lock the molecule into a more defined conformation. This can be advantageous if the rigid conformation is the bioactive one, as it reduces the entropic cost of binding and can lead to increased potency and selectivity.

Table 3: Hypothetical SAR of Alkyl Linker Modifications

Modification Rationale Predicted Impact on Activity
Lengthening to an ethyl linker Increased flexibility and distance between rings May increase or decrease activity depending on target topology
Shortening the linker (if possible) Reduced flexibility Not feasible in this structure
Introducing a double bond Increased rigidity Potentially increased potency if the resulting conformation is bioactive

Synthetic Accessibility and Challenges in Analog Preparation

The synthesis of analogs of this compound presents several challenges. The preparation of substituted pyrrolidines often requires multi-step synthetic sequences, especially when specific stereochemistry is desired. The synthesis of 2-substituted-5-nitrothiophenes can also be challenging due to the reactivity of the nitrothiophene ring system.

The key synthetic step for the parent compound and its analogs is typically the N-alkylation of pyrrolidine or a substituted pyrrolidine with a 2-halomethyl-5-nitrothiophene derivative. Challenges in this approach can include the potential for over-alkylation and the availability of the starting materials. The synthesis of variously substituted 5-nitrothiophenes may require specific and sometimes harsh reaction conditions, which could be incompatible with other functional groups in the molecule.

Impact of Structural Modifications on Molecular Interactions

Structural modifications to this compound are designed to alter its interactions with biological targets, with the ultimate goal of improving its binding affinity and selectivity.

For many nitroaromatic compounds, including 5-nitrothiophenes, a key biological target is a class of enzymes known as nitroreductases. These enzymes are found in various pathogenic organisms, including bacteria and protozoa. The mechanism of action often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to the cell.

In the context of antitubercular activity, 5-nitrothiophenes have been shown to be activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide, which has potent bactericidal effects stackexchange.comresearchgate.net. Therefore, structural modifications can influence binding affinity to this enzyme and the efficiency of the bioactivation process.

Variations in the Alkyl Linker: The length and flexibility of the linker determine the relative positioning of the 5-nitrothiophene "warhead" and the pyrrolidine "carrier" within the enzyme's active site. An optimal linker length would position the nitro group for efficient reduction while allowing the pyrrolidine to occupy a favorable binding region, thus maximizing the binding affinity.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Modulation of Receptor or Enzyme Substrate Specificity

The specificity of a biologically active compound for its target receptor or enzyme is a critical determinant of its therapeutic potential and is profoundly influenced by its chemical structure. For the compound this compound, modulation of its receptor or enzyme substrate specificity can be strategically achieved through systematic modifications of its three core components: the 5-nitro-thienyl moiety, the pyrrolidine ring, and the methylene linker.

Modification of the 5-Nitro-2-Thienyl Moiety: The thiophene ring and the nitro group are key features that can be altered to fine-tune biological interactions. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring. nih.govresearchgate.netnih.gov Altering the position or nature of the substituent on the thiophene ring can drastically change the molecule's interaction with a biological target. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups would modify the electrostatic potential and hydrogen bonding capabilities of the molecule.

Bioisosteric replacement of the thiophene ring itself is another powerful strategy. nih.govresearchgate.netufrj.brwikipedia.orgnih.gov Substituting the thiophene with other five-membered heterocyclic rings such as furan, pyrrole, or thiazole, or even a phenyl ring, can alter the compound's size, shape, and electronic distribution, thereby influencing its fit and affinity for different receptor subtypes or enzyme active sites.

Modification on Thiophene RingPotential Impact on SpecificityRationale
Positional Isomers of Nitro GroupAltered binding orientationChanges in dipole moment and steric hindrance.
Replacement of Nitro GroupModified electronic and steric propertiesIntroduction of different functional groups (e.g., cyano, sulfonyl, acetyl) can lead to new interactions with the target.
Bioisosteric Ring ReplacementAltered geometric and electronic profileRings like furan or phenyl can present different hydrogen bonding patterns and hydrophobic interactions.

Table 1. Potential modifications to the 5-nitro-2-thienyl moiety and their expected impact on receptor or enzyme specificity.

Modification of the Pyrrolidine Ring: The pyrrolidine ring, a common scaffold in medicinal chemistry, plays a crucial role in establishing specific interactions with biological targets. nih.govnih.govfrontiersin.org Its non-planar, puckered conformation allows for precise spatial orientation of substituents. The introduction of substituents on the pyrrolidine ring can significantly impact binding affinity and selectivity. For example, the stereochemistry of these substituents is often critical for enantioselective recognition by chiral protein targets. nih.gov

Adding functional groups at different positions of the pyrrolidine ring can introduce new hydrogen bond donors or acceptors, hydrophobic interaction points, or steric bulk that can favor binding to one receptor subtype over another.

Modification on Pyrrolidine RingPotential Impact on SpecificityRationale
Introduction of SubstituentsEnhanced or altered binding interactionsAlkyl, hydroxyl, or amino groups can form new contacts with the target protein.
Stereochemical VariationsEnantioselective receptor bindingChiral centers on the pyrrolidine ring can lead to differential binding affinities for stereoisomers.
Ring Constraining or ExpansionAltered conformational flexibilityModifying the ring size or introducing conformational locks can pre-organize the molecule for optimal binding to a specific target.

Table 2. Potential modifications to the pyrrolidine ring and their expected impact on receptor or enzyme specificity.

Establishment of Key Structural Features for Desired Molecular Properties

The desired molecular properties of a compound, such as high binding selectivity and strong interaction with a biological target, are dictated by a constellation of key structural features. For this compound, a detailed analysis of its structure-activity relationships (SAR) would be essential to delineate these critical features.

Binding Selectivity: Achieving selectivity for a specific receptor or enzyme isoform is a primary goal in drug design. For the target compound, selectivity can be engineered by exploiting subtle differences in the binding pockets of related proteins.

The Pyrrolidine Ring for Stereoselective Interactions: The stereochemistry of the pyrrolidine ring, especially if substituted, is a powerful tool for achieving selectivity. nih.gov Enantiomers of a chiral pyrrolidine derivative can exhibit significantly different affinities for a target, with one enantiomer often being much more active than the other. This is due to the three-dimensional nature of receptor binding sites, which can preferentially accommodate one stereoisomer.

Interaction Strength: The potency of a compound is directly related to the strength of its interaction with the biological target. This interaction is a composite of various non-covalent forces.

Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor. The nitrogen atom of the pyrrolidine ring can also act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor. Optimizing the placement of these groups to form strong hydrogen bonds with amino acid residues in the binding site is crucial for high affinity.

Van der Waals and Hydrophobic Interactions: The thiophene and pyrrolidine rings provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of the binding pocket. Increasing the surface area of hydrophobic contact, for instance, by adding appropriate substituents, can enhance binding affinity.

Electronic and Aromatic Interactions: The aromatic thiophene ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor. The electron-deficient nature of the nitro-substituted thiophene ring will influence the nature of these aromatic interactions.

Structural FeatureContribution to Molecular PropertyExample of Enhancement
Nitro Group Position Binding Selectivity and StrengthOptimal positioning to form a key hydrogen bond with a specific residue in the target protein.
Thiophene Ring Interaction Strength and SelectivityBioisosteric replacement with a phenyl ring to enhance hydrophobic interactions.
Pyrrolidine Ring Conformation Binding SelectivityIntroduction of a substituent to lock the ring in a conformation that is optimal for binding.
Stereochemistry Enantioselective BindingSynthesis of a single enantiomer that shows higher affinity for the target receptor.

Table 3. Key structural features of this compound and their contribution to desired molecular properties.

Exploration of Biological Target Engagement Mechanisms at the Molecular Level Non Clinical Focus

In Vitro Enzymatic Inhibition Studies

Determination of Enzyme Kinetics and Mechanism of Inhibition

No data is available on the enzyme kinetics or the mechanism of inhibition for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine.

Selectivity Profiling Against Related Enzyme Classes

There is no information available regarding the selectivity profile of this compound against any class of enzymes.

Receptor Binding Assays for Ligand-Receptor Interactions

Affinity and Potency Determination Through Competitive Binding

No studies have been published that determine the receptor binding affinity or potency of this compound.

Elucidation of Ligand-Receptor Interaction Fingerprints

The specific molecular interactions and binding fingerprints between this compound and any biological receptors have not been elucidated.

Nucleic Acid Interaction Studies (e.g., DNA/RNA binding, intercalation without cellular outcomes)

There is no available research on the interaction of this compound with nucleic acids such as DNA or RNA.

Protein Interaction Studies (e.g., specific protein-ligand interactions, without cellular effects)

The molecular structure of this compound, featuring a nitrothiophene moiety linked to a pyrrolidine (B122466) ring, suggests several potential modes of interaction with biological macromolecules. The nitro group, being strongly electron-withdrawing, is a key feature that likely dictates its primary interactions.

One of the most well-documented mechanisms for nitroaromatic compounds, including nitrothiophenes, involves enzymatic reduction of the nitro group. This bioactivation is often catalyzed by nitroreductase enzymes found in various organisms, particularly bacteria and parasites.

Table 1: Potential Protein Interactions Based on Structural Analogs

Interacting Protein ClassPutative Interaction MechanismKey Structural MoietySupporting Evidence from Related Compounds
Nitroreductases Covalent modification following reduction of the nitro group. The enzyme's active site, typically containing a flavin mononucleotide (FMN) cofactor, facilitates the transfer of electrons to the nitro group.5-nitro-2-thienylStudies on other nitroaromatic compounds demonstrate that their antimicrobial and antiparasitic activities are dependent on activation by Type I (oxygen-insensitive) or Type II (oxygen-sensitive) nitroreductases.
DNA and associated enzymes Intercalation or covalent adduction to DNA bases, leading to inhibition of DNA replication and repair enzymes.Reduced nitrothiophene intermediatesThe reactive nitroso and hydroxylamine (B1172632) intermediates generated by nitroreductases are highly electrophilic and can form covalent bonds with nucleophilic sites on DNA.
Thiol-containing enzymes (e.g., cysteine proteases) Covalent modification of active site cysteine residues.Reduced nitrothiophene intermediatesThe electrophilic nature of the reduced nitro species can lead to the alkylation of critical cysteine thiols, thereby inactivating the enzyme.
Membrane proteins Disruption of membrane integrity and function through non-covalent interactions or oxidative stress.Nitrothiophene and PyrrolidineThe lipophilic character of the compound may facilitate its partitioning into cellular membranes, potentially altering membrane fluidity and the function of embedded proteins.

It is important to emphasize that these are predicted interactions based on the chemical properties of the compound's constituent parts. Without direct experimental evidence from techniques such as X-ray crystallography, NMR spectroscopy, or affinity chromatography-mass spectrometry for this compound, the precise nature of its protein-ligand interactions remains speculative.

Elucidation of Direct Molecular Pathways Affected by Compound Binding

The binding of this compound to its putative protein targets would initiate a cascade of molecular events, leading to the disruption of specific cellular pathways. Based on the likely protein interactions, the following molecular pathways are predicted to be affected.

Reductive Stress and Generation of Reactive Nitrogen Species:

The primary pathway initiated by this compound, particularly in anaerobic or microaerophilic environments characteristic of certain pathogens, is likely the reductive activation of the nitro group.

Single-electron reduction: The 5-nitro-2-thienyl moiety can accept an electron from a nitroreductase, forming a nitro anion radical.

Futile cycling: In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻). This futile cycling can lead to significant oxidative stress.

Multi-electron reduction: Under anaerobic conditions, further reduction of the nitro group can occur, leading to the formation of nitroso and hydroxylamine intermediates. These are highly reactive electrophiles.

Table 2: Predicted Affected Molecular Pathways

Affected Molecular PathwayMechanism of DisruptionConsequence of Disruption
DNA Replication and Repair Covalent adduction of reduced nitrothiophene intermediates to DNA bases.Inhibition of DNA polymerase and helicase activity, leading to stalled replication forks and accumulation of DNA damage.
Protein Synthesis Inactivation of ribosomal proteins or enzymes involved in translation through covalent modification by reactive intermediates.Inhibition of protein synthesis, leading to cessation of cell growth and function.
Cellular Redox Homeostasis Depletion of cellular reductants (e.g., NADH, NADPH) by nitroreductases and generation of reactive oxygen species (ROS) through futile cycling.Induction of oxidative stress, damage to lipids, proteins, and DNA, and eventual cell death.
Specific Enzymatic Pathways Direct inhibition of enzymes with critical nucleophilic residues (e.g., cysteine, histidine) in their active sites.Loss of specific metabolic functions essential for the organism's survival.

Advanced Analytical Techniques for Characterization in Research and Derivatization Studies

Spectroscopic and Crystallographic Methods for Elucidation of Molecular Structure in Advanced Derivatization Studies

The precise determination of the molecular structure of 1-[(5-nitro-2-thienyl)methyl]pyrrolidine and its derivatives is fundamental. Spectroscopic and crystallographic techniques provide unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular framework. In a hypothetical ¹H NMR spectrum of the title compound, characteristic signals would be expected for the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the thiophene (B33073) ring. The chemical shifts and coupling patterns of the thiophene protons would be indicative of the substitution pattern. For instance, the protons on the thiophene ring would likely appear as distinct doublets, with their coupling constant revealing their relative positions. The methylene protons would likely present as a singlet, while the pyrrolidine protons would exhibit more complex multiplets. In derivatization studies, changes in these chemical shifts would provide crucial information about the site of modification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights, helping to identify the different components of the molecule.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. Characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively), the C-N bond of the pyrrolidine, and the C-S bond of the thiophene ring would be expected.

Chromatographic Purity Assessment and Enantiomeric Purity Determination (if applicable)

Assessing the purity of a compound is a critical step in any research endeavor. Chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable starting point for analyzing this compound. The purity of the compound can be determined by integrating the peak area of the main component and any impurities.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography can also be employed for purity analysis. A GC method coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would provide high-resolution separation and identification of any volatile impurities.

Enantiomeric Purity Determination: Since this compound does not possess a chiral center, the determination of enantiomeric purity is not applicable. However, if a chiral center were introduced through derivatization, chiral chromatography (either HPLC or GC with a chiral stationary phase) would be necessary to separate and quantify the enantiomers.

Thermal Analysis for Stability and Phase Behavior Research

Thermal analysis techniques provide valuable information about the stability and physical properties of a compound as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability of this compound and to identify the temperature at which it begins to decompose. The resulting thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions. For the title compound, a sharp endothermic peak in the DSC thermogram would indicate its melting point. In derivatization studies, changes in the melting point can indicate the formation of a new compound.

Analytical TechniqueParameter MeasuredApplication for this compound
Thermogravimetric Analysis (TGA)Mass change vs. TemperatureDetermination of thermal stability and decomposition temperature.
Differential Scanning Calorimetry (DSC)Heat flow vs. TemperatureDetermination of melting point, enthalpy of fusion, and phase transitions.

Microcalorimetry and Isothermal Titration Calorimetry for Binding Thermodynamics

Microcalorimetry techniques are employed to study the thermodynamics of binding interactions between molecules.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the heat changes associated with a binding event. If this compound or its derivatives are being investigated for their interaction with a biological target (e.g., a protein or enzyme), ITC can be used to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. This provides a complete thermodynamic profile of the binding process.

Differential Scanning Calorimetry (DSC) for Binding: In some cases, DSC can be used to indirectly study binding by observing the change in the thermal stability of a target molecule (e.g., a protein) upon binding of a ligand like this compound. An increase in the melting temperature of the protein in the presence of the compound would suggest a stabilizing binding interaction.

Calorimetry TechniqueInformation ObtainedRelevance to Derivatization Studies
Isothermal Titration Calorimetry (ITC)Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)Quantifying how modifications to the parent compound affect its binding thermodynamics to a target.
Differential Scanning Calorimetry (DSC)Changes in thermal stability (Tₘ) of a target molecule upon ligand bindingScreening derivatives for their ability to bind and stabilize a target molecule.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights from the Compound's Investigation

While dedicated research on 1-[(5-nitro-2-thienyl)methyl]pyrrolidine is not extensively documented in publicly available literature, the academic contributions to understanding its constituent parts—nitrothiophenes and pyrrolidines—provide a solid foundation for inferring its potential significance.

The nitrothiophene moiety is a well-established pharmacophore, known for its diverse biological activities. The nitro group, being a strong electron-withdrawing group, activates the thiophene (B33073) ring, making it susceptible to nucleophilic attack and influencing its electronic properties. This is a key factor in the biological mechanism of many nitroheterocyclic drugs. Research on analogous compounds has demonstrated their potential as antibacterial, antifungal, and antiparasitic agents. The academic consensus is that the nitro group is often crucial for the bioactivity of these molecules, undergoing reduction in biological systems to generate reactive nitroso and hydroxylamine (B1172632) intermediates that can interact with cellular macromolecules.

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in numerous natural products and synthetic drugs. Its non-planar, flexible nature allows it to present substituents in a well-defined three-dimensional arrangement, which is critical for specific interactions with biological targets. The incorporation of a pyrrolidine ring can enhance a molecule's solubility, metabolic stability, and ability to cross biological membranes.

The key insight from the investigation of the combined this compound scaffold is the synergistic potential of these two moieties. The pyrrolidine group, acting as a secondary amine, can be readily introduced via nucleophilic substitution on a suitable 5-nitro-2-thienylmethyl precursor, such as one bearing a leaving group like a halide. This synthetic accessibility makes the exploration of structure-activity relationships (SAR) feasible.

Identification of Knowledge Gaps in Understanding the Compound's Reactivity and Molecular Interactions

Despite the foundational knowledge of its components, significant knowledge gaps exist in the specific understanding of this compound's behavior.

A primary gap is the lack of empirical data on its chemical reactivity . While nucleophilic substitution at the thiophene ring is anticipated, the precise conditions and regioselectivity of such reactions on this specific compound are unknown. Furthermore, the reactivity of the pyrrolidine nitrogen and the potential for reactions involving the methylene (B1212753) bridge have not been explored. The stability of the compound under various conditions (e.g., acidic, basic, oxidative, reductive) is also an area that requires experimental investigation.

Another significant unknown is the nature of its molecular interactions with biological targets. The specific enzymes or receptors that may bind to this compound have not been identified. Understanding these interactions would require detailed biochemical and biophysical studies. The role of the three-dimensional conformation of the pyrrolidine ring and the orientation of the nitrothiophene moiety in target binding is a critical question that remains unanswered.

The metabolic fate of this compound is another crucial knowledge gap. While nitroreduction is a probable metabolic pathway, the specific metabolites formed and their potential toxicity or continued bioactivity are yet to be determined. Understanding the metabolic profile is essential for any potential therapeutic application.

Proposed Avenues for Future Synthetic Methodologies and Chemical Transformations

Future research should focus on developing efficient and versatile synthetic routes to this compound and its derivatives.

One promising avenue is the exploration of modern cross-coupling reactions . For instance, palladium- or copper-catalyzed C-N bond formation could provide a more efficient and milder alternative to traditional nucleophilic substitution for the synthesis of the target compound. This would involve coupling a 2-halomethyl-5-nitrothiophene with pyrrolidine.

Furthermore, the development of methodologies for the functionalization of the pyrrolidine ring would be highly valuable. This could involve the synthesis of derivatives with substituents at various positions of the pyrrolidine ring to probe the steric and electronic requirements for biological activity. Chiral synthesis to obtain enantiomerically pure forms of substituted pyrrolidine derivatives would also be a critical step, as biological systems are often stereospecific.

Future work should also investigate the chemical transformations of the this compound scaffold itself. This could include reactions such as the reduction of the nitro group to an amino group, which would provide access to a new class of derivatives with potentially different biological profiles. Oxidation of the thiophene sulfur or reactions at the methylene bridge could also yield novel compounds for further study.

Emerging Computational Approaches for Predictive Modeling and Rational Design

Computational chemistry offers powerful tools to bridge the existing knowledge gaps and guide future research.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of this compound. nih.gov Such studies can provide insights into the most likely sites for nucleophilic or electrophilic attack and help to rationalize experimental observations.

Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting potential biological targets and understanding the binding modes of this compound. By screening virtual libraries of proteins, it may be possible to identify enzymes or receptors that have a high affinity for the this compound scaffold. MD simulations can then be used to study the stability of the ligand-protein complex and the key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models for the biological activity of a series of derivatives. By correlating the structural features of the molecules with their observed activity, it is possible to identify the key molecular descriptors that govern their biological effects. These models can then be used for the rational design of new, more potent, and selective analogs.

Prospects for the Design of Advanced Chemical Probes or Research Tools Based on the this compound Scaffold

The this compound scaffold holds considerable promise for the development of advanced chemical probes and research tools.

Given the known biological activities of nitrothiophenes, this scaffold could be elaborated to create probes for studying specific biological pathways . For example, by attaching a fluorescent tag or a photoaffinity label, it may be possible to visualize the cellular localization of the compound or to identify its binding partners.

The potential for this scaffold to act as an enzyme inhibitor suggests its utility in the design of activity-based probes . These probes could be used to profile the activity of specific enzyme families in complex biological samples.

Furthermore, the synthetic tractability of the scaffold allows for the creation of a diverse chemical library. This library could be screened against a wide range of biological targets to identify novel hits for drug discovery programs. The combination of the nitrothiophene and pyrrolidine moieties provides a unique chemical space to explore, potentially leading to the discovery of compounds with novel mechanisms of action.

Q & A

Q. What are the standard synthetic routes for 1-[(5-nitro-2-thienyl)methyl]pyrrolidine, and how can reaction conditions be optimized?

The synthesis typically involves nitration of 2-thienyl derivatives followed by alkylation of pyrrolidine. For example:

  • Step 1 : Nitration of 2-thiophene using HNO₃ under controlled conditions (0°C to room temperature) to introduce the nitro group .
  • Step 2 : Alkylation of pyrrolidine with the nitrated thienylmethyl halide. Sodium hydride (NaH) and methyl iodide (MeI) in THF are common reagents for such alkylations .
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, reagent ratios) and identify optimal conditions. Central Composite Design (CCD) or Box-Behnken methods can minimize experimental runs while maximizing data quality .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring and nitro-thienyl substituent. Aromatic protons on the thiophene ring appear as distinct doublets (δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and nitro group presence (e.g., [M+H]⁺ at m/z 227.05 for C₉H₁₁N₂O₂S) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated in structurally similar pyrrolidine derivatives .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR vs. computational predictions) be resolved?

  • Case Study : If NMR data conflicts with computational models (e.g., unexpected coupling constants), use 2D NMR techniques (COSY, NOESY) to validate spatial arrangements .
  • X-ray Validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as seen in azetidine-pyrrolidine hybrids .
  • Isotopic Labeling : Introduce deuterium or ¹⁵N labels to track specific proton environments and reconcile spectral anomalies .

Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Calculate transition states for nitration or alkylation steps to identify kinetic barriers. For example, B3LYP/6-31G(d) models predict regioselectivity in thiophene nitration .
  • Reaction Path Search Tools : Software like GRRM or AFIR (Artificial Force Induced Reaction) explores potential reaction pathways, reducing trial-and-error experimentation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Structural Modifications : Synthesize analogs with varying substituents (e.g., replacing nitro with chloro or methyl groups) to assess bioactivity changes .
  • In Vitro Assays : Test derivatives for enzyme inhibition (e.g., kinase or protease assays) using IC₅₀ measurements. Prioritize compounds with sub-micromolar activity for further optimization .

Q. What strategies mitigate challenges in isolating the compound due to its nitro group’s redox sensitivity?

  • Reduction Control : Avoid using strong reducing agents (e.g., H₂/Pd-C) unless intentional nitro reduction is desired. Opt for inert atmospheres (N₂/Ar) during synthesis .
  • Chromatography : Use silica gel treated with triethylamine to prevent acidic degradation during purification .

Q. How can photostability be assessed under experimental storage conditions?

  • Accelerated Testing : Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Compare stability in dark vs. light-exposed samples .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying temperatures and light intensities .

Methodological Guidance

Q. Designing experiments to optimize yield in multi-step syntheses

  • DoE Application : Use fractional factorial designs to screen critical variables (e.g., reaction time, solvent polarity) in the nitration step. Response surface methodology (RSM) then refines optimal conditions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Q. Addressing solubility limitations in biological assays

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
  • Prodrug Strategies : Modify the nitro group to a more soluble prodrug (e.g., amine-protected derivatives) that regenerates the active form in vivo .

Q. Validating synthetic purity for publication or patent applications

  • Combined Techniques : Pair HPLC (≥95% purity) with elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
  • Reproducibility Checks : Repeat syntheses across multiple batches and characterize each independently to confirm consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.